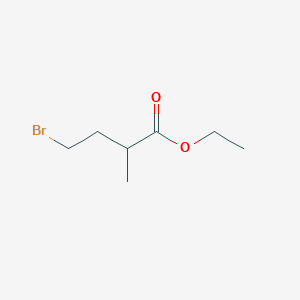

Ethyl 4-bromo-2-methylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-bromo-2-methylbutanoate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ethyl 4-bromo-2-methylbutanoate (C7H13BrO2) is an organic compound used in various organic synthesis applications due to its versatile reactivity . It is an ester derived from 4-bromo-2-methylbutanoic acid and ethanol. The presence of the bromine atom at the fourth carbon position significantly influences its chemical reactivity and biological properties.

Scientific Research Applications

This compound is primarily intended for research purposes and is not designed for human therapeutic applications or veterinary use.

As a Chemical Intermediate

- Organic Synthesis: this compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Synthesis of Pyridine Methylsulfone Hydroxamate LpxC Inhibitors: It can be used to synthesize pyridine methylsulfone hydroxamate LpxC inhibitors for treating bacterial infections.

- Ester Reduction: this compound can be used in catalytic processes for the partial reduction of esters or lactones to silyl acetals, which upon hydrolysis yield aldehydes .

Biological Applications

- Enzyme Inhibition and Modulation: Its structure allows it to interact with biological targets, potentially acting as an enzyme inhibitor or modulator. The bromine atom enhances its binding affinity through mechanisms such as halogen bonding and hydrophobic interactions.

- Anti-Inflammatory Applications: Studies indicate that similar compounds may have applications in treating inflammatory diseases by modulating specific pathways like NLRP3 inflammasome activation. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, reducing inflammation. The methylsulfonyl group is believed to enhance its interaction with biological targets involved in inflammatory pathways.

- Antimicrobial Activity: Research suggests that this compound exhibits antimicrobial properties against a range of bacterial strains and its structural components suggest potential interactions with bacterial enzymes, which could be leveraged for therapeutic purposes.

- Anti-Cancer Potential: Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways involved in cancer cell proliferation.

Other Applications

Propiedades

Número CAS |

2213-09-4 |

|---|---|

Fórmula molecular |

C7H13BrO2 |

Peso molecular |

209.08 g/mol |

Nombre IUPAC |

ethyl 4-bromo-2-methylbutanoate |

InChI |

InChI=1S/C7H13BrO2/c1-3-10-7(9)6(2)4-5-8/h6H,3-5H2,1-2H3 |

Clave InChI |

FYLONIWABFGHJB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)CCBr |

SMILES canónico |

CCOC(=O)C(C)CCBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.